molecular formula C13H23NO3 B6280659 tert-butyl N-[2-(3-oxocyclohexyl)ethyl]carbamate CAS No. 1374658-64-6

tert-butyl N-[2-(3-oxocyclohexyl)ethyl]carbamate

Cat. No.: B6280659
CAS No.: 1374658-64-6
M. Wt: 241.33 g/mol
InChI Key: DYUIGQBDMFJAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-(3-oxocyclohexyl)ethyl]carbamate (: 1374658-64-6) is a protected amine intermediate with a molecular formula of C 13 H 23 NO 3 and a molecular weight of 241.33 g/mol . This compound features a tert -butyloxycarbonyl (Boc) group, a cornerstone protecting group in organic synthesis renowned for its stability under basic and nucleophilic conditions . The molecule also contains a cyclohexanone ring, which provides a versatile handle for further synthetic transformations through the reactive ketone functionality. The primary research value of this chemical lies in its role as a critical building block for the synthesis of more complex molecules. The Boc group can be cleanly removed under mild, acidic conditions to reveal the free amine, which is essential for constructing molecular scaffolds in medicinal and synthetic chemistry . The ketone group on the cyclohexane ring is a key site for reactions such as nucleophilic addition or reduction, allowing researchers to diversify the molecular structure efficiently. This makes the compound particularly valuable for constructing combinatorial libraries, exploring structure-activity relationships (SAR), and developing novel pharmaceutical candidates. This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is supplied with a documented purity of ≥95% and should be stored at 2-8°C to ensure stability . Hazard Statements: Not fully available. Handle with care using appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1374658-64-6

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-[2-(3-oxocyclohexyl)ethyl]carbamate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-7-10-5-4-6-11(15)9-10/h10H,4-9H2,1-3H3,(H,14,16)

InChI Key

DYUIGQBDMFJAJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCCC(=O)C1

Purity

95

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization for Structural Elucidation of Tert Butyl N 2 3 Oxocyclohexyl Ethyl Carbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton NMR (¹H NMR) Data Interpretation and Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The predicted ¹H NMR spectrum of tert-butyl N-[2-(3-oxocyclohexyl)ethyl]carbamate in a solvent like CDCl₃ would exhibit several distinct signals. The tert-butyl group is expected to produce a sharp, intense singlet around 1.43 ppm due to the magnetic equivalence of its nine protons. rsc.org The proton on the carbamate (B1207046) nitrogen (NH) would likely appear as a broad signal around 5.0 ppm, with its coupling to the adjacent methylene (B1212753) group potentially observable as a triplet. rsc.org

The ethyl linker's protons would be split into two multiplets. The methylene group attached to the carbamate nitrogen (-CH₂-NHBoc) is predicted to resonate around 3.20 ppm, while the methylene group adjacent to the cyclohexyl ring (-CH₂-cyclohexyl) would appear further upfield. The cyclohexanone (B45756) ring protons would present a complex series of overlapping multiplets in the range of 1.5 to 2.5 ppm. Protons alpha to the carbonyl group (at the C2 and C6 positions) are the most deshielded within the ring system and are expected to appear around 2.2-2.4 ppm. chemicalbook.comchemicalbook.com

Predicted ¹H NMR Data Table for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-C(CH₃)₃1.43Singlet (s)9H
Cyclohexyl Protons (non-α)1.50 - 2.10Multiplet (m)7H
-CH₂-Cyclohexyl1.65Triplet (t)2H
Cyclohexyl Protons (α to C=O)2.20 - 2.40Multiplet (m)4H
-CH₂-NHBoc3.20Quartet (q)2H
-NH-~5.0Broad Triplet (br t)1H

Carbon-13 NMR (¹³C NMR) Data Interpretation and Functional Group Identification

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the cyclohexanone ring is the most deshielded, with a predicted chemical shift of approximately 211 ppm. spectrabase.com The carbamate carbonyl carbon is also significantly deshielded, expected around 156 ppm. rsc.org The quaternary carbon of the tert-butoxy (B1229062) group (-O-C(CH₃)₃) would appear around 79 ppm, while the three equivalent methyl carbons of the tert-butyl group are predicted at about 28.4 ppm. rsc.org The carbons of the cyclohexanone ring and the ethyl linker would resonate in the upfield region of the spectrum. spectrabase.comoregonstate.edu

Predicted ¹³C NMR Data Table for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C(CH₃)₃28.4
Cyclohexyl Carbons (β, γ to C=O)25.0 - 35.0
-CH₂-Cyclohexyl~35.0
Cyclohexyl C-3~38.0
-CH₂-NHBoc40.4
Cyclohexyl Carbons (α to C=O)41.5
-O-C(CH₃)₃79.1
-NH-C=O156.0
Cyclohexyl C=O~211.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the NH proton and the adjacent CH₂ group, along the ethyl chain (-CH₂-CH₂-), and from the ethyl chain to the proton on C3 of the cyclohexyl ring. It would also map out all the adjacent proton relationships within the complex cyclohexyl ring system. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at ~3.20 ppm would correlate with the carbon signal at ~40.4 ppm, confirming the -CH₂-NHBoc fragment. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different parts of the molecule. Crucial HMBC correlations would include:

From the nine tert-butyl protons (~1.43 ppm) to both the quaternary carbon (-O-C(CH₃)₃) and the carbamate carbonyl carbon (-NH-C=O).

From the -CH₂-NHBoc protons (~3.20 ppm) to the carbamate carbonyl and the adjacent -CH₂-cyclohexyl carbon.

From the ethyl chain protons to the carbons of the cyclohexyl ring, confirming the attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of bonding. It would be particularly useful for determining the stereochemistry of the ethyl substituent on the cyclohexanone ring, i.e., whether it adopts a predominantly axial or equatorial conformation, by observing its spatial proximity to axial or equatorial protons on the ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically results in the observation of the protonated molecule. For this compound (Molecular Weight: 269.38), the ESI-MS spectrum in positive ion mode would be expected to show a prominent ion at m/z 270.4 ([M+H]⁺). Sodium adducts are also common, which would result in a peak at m/z 292.4 ([M+Na]⁺).

Tandem MS (MS/MS) of the [M+H]⁺ ion would provide structural information. The N-Boc protecting group has characteristic fragmentation patterns, including the neutral loss of isobutylene (B52900) (56 Da) via a McLafferty-like rearrangement, resulting in a fragment ion at m/z 214. nih.govreddit.com Another common fragmentation is the loss of the entire tert-butoxycarbonyl group (100 Da), which would yield a fragment at m/z 170. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Derivatized Analogs

GC-MS is a powerful technique for separating and identifying components in a mixture. However, the N-Boc group can be thermally labile, potentially leading to degradation in the hot GC injection port. scispec.co.th For more robust analysis, derivatization of the carbamate's NH group, for instance by silylation with reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), can improve thermal stability and chromatographic behavior. nih.govresearchgate.net

Under the high-energy Electron Ionization (EI) conditions typically used in GC-MS, the molecule would undergo more extensive fragmentation than in ESI-MS. The resulting mass spectrum would serve as a chemical fingerprint. Key predicted fragments would include:

[M-57]⁺: Loss of a tert-butyl radical (•C(CH₃)₃), a very common fragmentation for tert-butyl containing compounds, leading to a fragment at m/z 212.

[M-56]⁺: Loss of isobutylene, as seen in ESI, resulting in an ion at m/z 213.

Alpha-cleavage adjacent to the cyclohexanone carbonyl, leading to characteristic ring-opening fragments.

Cleavage at various points along the ethyl chain connecting the two main moieties.

This combination of analytical techniques provides a comprehensive framework for the complete and unambiguous structural characterization of this compound and its derivatives.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum is expected to exhibit a combination of characteristic vibrational bands corresponding to its distinct structural motifs: the carbamate group, the cyclohexanone ring, and the alkyl chains.

The key functional groups and their anticipated vibrational frequencies are:

N-H Stretching: The carbamate N-H group is expected to show a moderate to strong absorption band in the region of 3400-3200 cm⁻¹. This band's position and shape can be influenced by hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and cyclohexyl groups, as well as the tert-butyl group, will appear as strong absorptions in the 3000-2850 cm⁻¹ region.

Carbonyl (C=O) Stretching: Two distinct carbonyl stretching bands are predicted for this molecule.

The ketone carbonyl within the 3-oxocyclohexyl ring is anticipated to produce a strong, sharp absorption band around 1715 cm⁻¹. The exact position can be influenced by the ring conformation.

The carbamate carbonyl is expected to absorb in the range of 1700-1670 cm⁻¹. This absorption may sometimes overlap with the ketone carbonyl, potentially leading to a broadened peak or a shoulder. In a study of related N-Boc protected compounds, this peak was observed around 1689 cm⁻¹.

N-H Bending and C-N Stretching: The N-H bending vibration of the secondary amide (carbamate) typically appears around 1540-1520 cm⁻¹. The C-N stretching vibration is usually found in the 1250-1020 cm⁻¹ region.

C-O Stretching: The C-O bonds of the carbamate group will exhibit stretching vibrations in the fingerprint region, typically between 1300-1000 cm⁻¹.

tert-Butyl Group Vibrations: The tert-butyl group will have characteristic bending vibrations, often seen as two bands around 1390 cm⁻¹ and 1365 cm⁻¹.

The collective IR spectrum provides a unique fingerprint for this compound, allowing for its identification and the monitoring of reactions involving its synthesis or modification.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Type of Vibration Predicted Wavenumber (cm⁻¹) Intensity
N-H (Carbamate) Stretch 3400-3200 Medium-Strong
C-H (Alkyl) Stretch 3000-2850 Strong
C=O (Ketone) Stretch ~1715 Strong
C=O (Carbamate) Stretch 1700-1670 Strong
N-H (Carbamate) Bend 1540-1520 Medium
C-N (Carbamate) Stretch 1250-1020 Medium
C-O (Carbamate) Stretch 1300-1000 Medium-Strong
C(CH₃)₃ Bend ~1390 and ~1365 Medium

X-ray Crystallography for Definitive Solid-State Structural Determination

Based on crystallographic studies of other N-Boc protected compounds, certain structural features can be anticipated. For instance, the crystal packing of such molecules is often dominated by intermolecular hydrogen bonds involving the carbamate N-H group as a donor and the carbamate or other acceptor groups (in this case, the ketone carbonyl) as acceptors. This can lead to the formation of well-ordered supramolecular structures, such as chains or dimers.

A hypothetical crystallographic analysis of this compound would definitively establish:

The conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat).

The relative orientation of the ethylcarbamate substituent on the cyclohexanone ring.

The planarity of the carbamate group.

The precise bond lengths and angles of all constituent atoms.

The nature and geometry of intermolecular interactions in the crystal lattice.

Such data is invaluable for understanding the molecule's steric and electronic properties and for computational modeling studies.

Table 2: Hypothetical Crystallographic Data Parameters for this compound (Illustrative)

Parameter Illustrative Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
α (°) 90
β (°) 95.5
γ (°) 90
Volume (ų) 1290
Z 4
Calculated Density (g/cm³) 1.15

Note: The values in this table are purely illustrative and are based on typical ranges observed for similar organic molecules.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for determining the purity of this compound and for separating any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach.

Stationary Phase: A C18 or C8-functionalized silica (B1680970) column would be suitable, providing a nonpolar stationary phase.

Mobile Phase: A mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, would be used as the mobile phase. A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent concentration, would likely be employed to ensure the efficient elution of the compound and any impurities with differing polarities.

Detection: Ultraviolet (UV) detection would be the most straightforward method, as the carbonyl groups in the molecule will exhibit some UV absorbance, typically at lower wavelengths (around 200-220 nm). If higher sensitivity is required, or for impurity profiling, a mass spectrometer (LC-MS) could be used as the detector.

A potential challenge in the HPLC analysis of this compound could be the presence of keto-enol tautomerism in the 3-oxocyclohexyl moiety, which can sometimes lead to peak broadening or splitting. Optimization of the mobile phase pH and temperature can help to mitigate these effects by favoring one tautomeric form or by accelerating the rate of interconversion.

Table 3: Illustrative HPLC Method Parameters for Purity Assessment

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity.

The method development for UPLC analysis of this compound would follow a similar logic to HPLC, but with adjusted parameters to take advantage of the technology:

Stationary Phase: A sub-2 µm C18 or similar reversed-phase column would be used.

Mobile Phase: The same mobile phase composition as in HPLC (water/acetonitrile or water/methanol) can be used, but the gradient can be much steeper, allowing for a much shorter run time.

Flow Rate: UPLC systems operate at higher backpressures, allowing for optimal flow rates with smaller particle size columns.

Detection: UV or MS detection would be employed, with the sharper peaks produced by UPLC leading to better signal-to-noise ratios and lower detection limits.

UPLC would be particularly advantageous for resolving closely eluting impurities or for high-throughput analysis. For a molecule with a chiral center, such as derivatives of this compound, chiral UPLC or HPLC would be necessary to separate enantiomers.

Table 4: Illustrative UPLC Method Parameters for Purity Assessment

Parameter Condition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 20% B to 98% B over 5 min
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 210 nm or MS

Theoretical and Computational Studies on Tert Butyl N 2 3 Oxocyclohexyl Ethyl Carbamate

Quantum Chemical Calculations for Electronic Structure, Stability, and Conformation

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic properties of tert-butyl N-[2-(3-oxocyclohexyl)ethyl]carbamate. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction of the molecule, from which various properties can be derived.

Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and post-Hartree-Fock methods) can be employed to optimize the molecular geometry, yielding precise information on bond lengths, bond angles, and dihedral angles. The relative energies of different conformations can be calculated to identify the most stable structures. For instance, the cyclohexanone (B45756) ring can exist in various conformations, such as chair, boat, and twist-boat, and quantum chemical calculations can quantify the energy differences between them.

The electronic structure analysis also provides insights into the distribution of electrons within the molecule. Properties like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges can be computed. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap often suggests higher reactivity.

Table 1: Hypothetical Calculated Properties of this compound Conformations

Conformer Method/Basis Set Relative Energy (kcal/mol) Dipole Moment (Debye) HOMO-LUMO Gap (eV)
Chair (Equatorial) B3LYP/6-31G(d) 0.00 2.85 5.9
Chair (Axial) B3LYP/6-31G(d) 2.1 3.10 5.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Mechanistic Investigations of Synthetic Reactions and Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the corresponding activation energies. This information provides a detailed picture of the reaction pathway and helps in understanding the factors that control the reaction rate and outcome.

For example, the reduction of the ketone group in the cyclohexanone ring can be studied computationally. Different reducing agents and reaction conditions can be modeled to understand their effect on the stereoselectivity of the reaction, leading to either the axial or equatorial alcohol. The transition state structures for the formation of each stereoisomer can be located, and their relative energies can explain the observed product distribution.

Similarly, reactions involving the carbamate (B1207046) group, such as deprotection or modification, can be investigated. Computational studies can shed light on the role of catalysts and solvents in these transformations. By understanding the reaction mechanism at a molecular level, it is possible to optimize reaction conditions to improve yield and selectivity.

Predictive Modeling of Reaction Outcomes, Stereoselectivity, and Regioselectivity

Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) approaches, can be a valuable tool for forecasting the outcomes of reactions involving this compound. These models are trained on existing experimental data to identify patterns and correlations between molecular features and reaction outcomes.

In the context of stereoselectivity, machine learning models can be developed to predict the enantiomeric or diastereomeric excess of a reaction. These models can take into account various molecular descriptors of the substrate, reagents, and catalysts to make predictions. For reactions involving the chiral centers that can be generated from the ketone, predictive modeling could guide the choice of chiral catalysts or auxiliaries to achieve a desired stereochemical outcome.

Regioselectivity, for instance in the case of enolate formation from the cyclohexanone ring, can also be predicted using computational models. By calculating the relative stabilities of the possible enolates or the activation energies for their formation, the preferred site of reaction can be determined. These predictive tools can significantly accelerate the discovery and optimization of new synthetic routes.

Table 2: Hypothetical Predictive Model Output for Ketone Reduction

Reducing Agent Predicted Major Diastereomer Predicted Diastereomeric Ratio (Axial:Equatorial) Confidence Level
NaBH4 Equatorial 85:15 High
L-Selectride Axial 10:90 High

Note: The data in this table is hypothetical and for illustrative purposes only.

Force Field-Based Simulations for Conformational Analysis

While quantum chemical calculations provide high accuracy, they can be computationally expensive for large systems or for exploring extensive conformational landscapes. Force field-based methods, such as molecular mechanics (MM), offer a computationally efficient alternative for conformational analysis of this compound.

In this approach, the molecule is represented as a collection of atoms connected by bonds, and the potential energy is calculated using a set of empirical functions (the force field) that describe bond stretching, angle bending, torsional angles, and non-bonded interactions. By systematically rotating the rotatable bonds and calculating the energy of each conformation, a detailed map of the conformational space can be generated.

Molecular dynamics (MD) simulations, which use force fields to simulate the motion of atoms over time, can provide further insights into the dynamic behavior of the molecule. MD simulations can reveal how the molecule explores different conformations and can be used to calculate thermodynamic properties such as conformational free energies. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Future Directions and Emerging Research Avenues for Tert Butyl N 2 3 Oxocyclohexyl Ethyl Carbamate

Development of Novel Asymmetric Synthetic Approaches for Chiral Analogs

The presence of a stereocenter at the C3 position of the cyclohexanone (B45756) ring in chiral analogs of tert-butyl N-[2-(3-oxocyclohexyl)ethyl]carbamate presents a compelling challenge and a significant opportunity for asymmetric synthesis. Future research is expected to focus on the development of efficient and highly stereoselective methods to access enantiopure forms of this compound and its derivatives.

Organocatalysis stands out as a promising strategy. Chiral secondary amines, such as proline and its derivatives, have been successfully employed in the asymmetric Michael addition of nucleophiles to α,β-unsaturated ketones, a key step in the construction of substituted cyclohexanone rings. researchgate.net This methodology could be adapted to introduce the aminoethyl side chain enantioselectively. Furthermore, the desymmetrization of prochiral 2,5-cyclohexadienones using ene-reductases has emerged as a powerful biocatalytic approach for the synthesis of chiral 4,4-disubstituted 2-cyclohexenones with excellent enantioselectivity (up to >99% ee). nih.govacs.org This enzymatic strategy could be explored for creating chiral precursors to the target molecule.

Another avenue involves the chemo- and enantioselective hydrogenation of corresponding arylidene cyclohexanones catalyzed by transition metal complexes, such as those involving rhodium. rsc.org This has proven effective for producing chiral substituted cyclohexanones. Additionally, diastereoselective approaches, including organocatalyzed Diels-Alder reactions, could be employed to construct the chiral cyclohexene (B86901) precursors with controlled stereochemistry. nih.gov

The development of these asymmetric routes would not only provide access to enantiomerically pure this compound but also open the door to a wide array of chiral analogs with potentially unique biological activities and applications.

Table 1: Potential Asymmetric Synthetic Strategies for Chiral Analogs

StrategyCatalyst/ReagentKey TransformationPotential Advantages
OrganocatalysisChiral secondary amines (e.g., proline derivatives)Asymmetric Michael additionMetal-free, environmentally benign, high enantioselectivity
BiocatalysisEne-reductases (e.g., OPR3, YqjM)Desymmetrization of cyclohexadienonesHigh enantioselectivity, mild reaction conditions
Transition Metal CatalysisRhodium-chiral phosphine (B1218219) complexesAsymmetric hydrogenationHigh efficiency and turnover numbers
Diastereoselective SynthesisJørgensen-Hayashi organocatalystDiels-Alder reactionControl over multiple stereocenters

Exploration of New Chemical Transformations and Reactivity Patterns

The bifunctional nature of this compound, possessing both a ketone and a protected amine, allows for a diverse range of chemical transformations. Future research will likely focus on selectively targeting these functional groups to generate novel molecular architectures.

The ketone moiety is a prime site for modification. Standard carbonyl chemistry, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, can be employed to introduce further complexity. For instance, Claisen-Schmidt condensation with aromatic aldehydes can yield chalcone-type derivatives with potential biological activities. doaj.org The synthesis of Schiff bases from the ketone is another viable transformation. pnrjournal.com

The N-Boc protecting group, while generally stable, can participate in intramolecular reactions, offering pathways to heterocyclic systems. The reactivity of the active methylene (B1212753) protons alpha to the carbonyl group can be exploited for alkylation, halogenation, and other functionalizations. The development of methods for the α-amination of the cyclohexanone ring could lead to valuable diamino derivatives. researchgate.net

Furthermore, the exploration of ring-opening and ring-expansion reactions of the cyclohexanone core could lead to novel scaffolds. The strategic removal of the Boc protecting group would unmask the primary amine, enabling a host of subsequent reactions such as acylation, alkylation, and reductive amination, thereby expanding the chemical space accessible from this building block.

Integration into Advanced Material Science and Polymer Chemistry Applications (non-biological)

The cycloaliphatic structure of this compound makes it an interesting candidate as a monomer or functional additive in polymer chemistry. The development of sustainable and high-performance polymers is an area of intense research, and cycloaliphatic monomers are known to impart desirable properties such as thermal stability and weather resistance to polymers like polyurethanes. rsc.org

Future research could explore the conversion of this compound into diol or diamine monomers. Reduction of the ketone to a hydroxyl group would yield a carbamate-containing diol, while reductive amination of the ketone followed by deprotection of the Boc group would provide a diamine. These monomers could then be incorporated into polyesters, polyamides, or polyurethanes. The ring-opening polymerization of functionalized aliphatic bicyclic carbonates is another emerging area where derivatives of this compound could find application. researchgate.net

The carbamate (B1207046) functionality itself can be a precursor for isocyanates, which are key components in polyurethane synthesis. Alternatively, the development of non-isocyanate polyurethanes (NIPUs) from cyclic carbamates is a growing field, and this compound could serve as a precursor to such monomers. researchgate.net The presence of the aminoethyl side chain also offers a handle for post-polymerization functionalization, allowing for the introduction of specific properties into the final polymer. rsc.org

Expansion of Its Role as a Complex Chemical Building Block for Natural Product Synthesis

The functionalized cyclohexane (B81311) core of this compound is a common motif in a variety of natural products. elsevierpure.com This makes it an attractive starting material or key intermediate in the total synthesis of complex bioactive molecules.

Future research efforts could focus on utilizing this compound in the synthesis of alkaloids, terpenoids, and other natural products containing a substituted cyclohexane ring. The ability to introduce chirality early in the synthetic sequence, as discussed in section 7.1, would be particularly valuable. The ketone and protected amine functionalities provide orthogonal handles for the stepwise construction of more intricate structures.

Interdisciplinary Research Opportunities in Chemical Biology (excluding human clinical trials)

The structural features of this compound make it a promising platform for the development of chemical probes and other tools for chemical biology research. pageplace.de The cyclohexanone moiety can be functionalized with reporter groups such as fluorophores or biotin, while the aminoethyl side chain can be modified to modulate properties like solubility and cell permeability. nih.gov

Derivatives of this compound could be designed as probes to study specific biological targets. For instance, by incorporating a reactive group, it could be used for activity-based protein profiling to identify and study the function of enzymes. The development of chemical probes is crucial for understanding complex biological processes and for the validation of new drug targets. semanticscholar.org

Furthermore, the synthesis of a library of analogs based on this scaffold could be screened for biological activity in various assays. The cyclohexane core is a known privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. google.com Exploring the chemical biology of these compounds could uncover novel biological functions and provide starting points for the development of new therapeutic agents.

Q & A

Q. What are the common synthetic routes for tert-butyl N-[2-(3-oxocyclohexyl)ethyl]carbamate?

  • Methodological Answer : A widely used approach involves coupling reactions with tert-butyl carbamate intermediates. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) can mediate condensation between tert-butyl carbamate derivatives and carboxylic acid-functionalized cyclohexanone precursors . Another route employs iodolactamization to construct the cyclohexanone ring system, followed by carbamate protection of the amine group . Key steps include:
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Characterization by 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS).

Q. How should researchers handle and store tert-butyl carbamate derivatives to ensure stability?

  • Methodological Answer :
  • Storage : Store at room temperature in airtight containers, protected from moisture and direct sunlight. Avoid exposure to strong acids/bases or oxidizing agents, which may hydrolyze the carbamate group .
  • Handling : Use in a fume hood with PPE (gloves, lab coat, safety goggles). Monitor for decomposition by TLC or HPLC, especially if discoloration or precipitate forms .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H-NMR (400 MHz, CDCl3_3) identifies protons on the cyclohexanone (δ 2.1–2.5 ppm) and carbamate tert-butyl group (δ 1.4 ppm). 13C^{13}C-NMR confirms the carbonyl (C=O) at ~155 ppm .
  • MS : HRMS (ESI+) validates the molecular ion peak (e.g., [M+Na]+^+) and fragments matching the carbamate cleavage pattern .

Advanced Research Questions

Q. How can researchers optimize the yield of tert-butyl carbamate derivatives in multi-step syntheses?

  • Methodological Answer :
  • Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance carbamate coupling efficiency. Additives like DMAP (4-dimethylaminopyridine) accelerate reaction rates .
  • Workup : Extract products with ethyl acetate, wash with brine to remove unreacted reagents, and dry over anhydrous Na2 _2SO4_4 .

Q. How should contradictions in spectroscopic data (e.g., unexpected 1H^1H-NMR shifts) be resolved during characterization?

  • Methodological Answer :
  • Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
  • Alternative Techniques : Use X-ray crystallography to confirm solid-state structure, especially if steric effects or hydrogen bonding distorts NMR signals .
  • Isotopic Labeling : Synthesize deuterated analogs to isolate coupling patterns in complex spectra .

Q. What mechanistic insights explain the reactivity of tert-butyl carbamates in nucleophilic substitutions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress under varying conditions (pH, temperature) to determine rate laws. For example, the tert-butyl group acts as a steric shield, slowing SN2 pathways but favoring SN1 in polar solvents .
  • Computational Modeling : Use Gaussian or ORCA software to calculate transition-state energies and identify stabilizing interactions (e.g., hydrogen bonding with the carbamate oxygen) .

Q. How can computational tools aid in designing novel tert-butyl carbamate derivatives?

  • Methodological Answer :
  • Retrosynthetic Analysis : Employ tools like Pistachio or Reaxys to predict viable synthetic routes from commercial building blocks .
  • Docking Studies : Model interactions between carbamate derivatives and biological targets (e.g., enzymes) using AutoDock Vina to prioritize compounds for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.